molecular formula C10H10O4 B6173265 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 2680535-95-7

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B6173265
CAS No.: 2680535-95-7
M. Wt: 194.2
InChI Key:
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Description

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position, a carboxylic acid group at the 1st position, and a dihydrobenzopyran ring structure. Benzopyrans are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of phenolic compounds with β-ketoesters, followed by cyclization and subsequent functional group modifications. For instance, the reaction of a phenol derivative with ethyl acetoacetate in the presence of a base can yield the desired benzopyran structure. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, while reduction of the carboxylic acid group can produce 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-methanol.

Scientific Research Applications

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. The carboxylic acid group can interact with enzymes and receptors, modulating their activity. Additionally, the benzopyran ring structure can intercalate with DNA, potentially affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific functional groups and the resulting biological activities. The presence of both hydroxyl and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and therapeutic applications .

Properties

CAS No.

2680535-95-7

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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